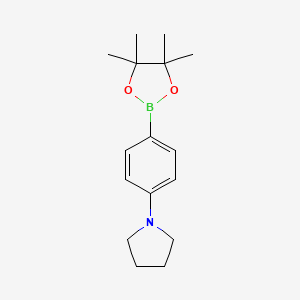

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Descripción

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine (CAS 852227-90-8) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₆H₂₄BNO₂, with a molecular weight of 273.18 g/mol . The structure features a para-substituted phenyl ring bearing a pinacol boronic ester (dioxaborolane ring) and a pyrrolidine group, which enhances solubility in polar solvents and modulates electronic effects during coupling reactions .

Propiedades

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJNNJSONWFVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594477 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852227-90-8 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method for preparing the target compound. The process involves the reaction of a para-halogenated N-substituted aniline or phenylpyrrolidine derivative with bis(pinacolato)diboron under palladium catalysis.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2 |

| Boron Source | Bis(pinacolato)diboron |

| Base | Potassium acetate or potassium carbonate |

| Solvent | 1,4-Dioxane or N,N-dimethylformamide (DMF) |

| Temperature | 80–120 °C |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction Time | 0.75 to 2.5 hours |

- A solution of 4-bromophenylpyrrolidine (or related aryl halide) is combined with bis(pinacolato)diboron, Pd catalyst, and potassium acetate in 1,4-dioxane.

- The mixture is purged with argon and heated at 100 °C for 2.5 hours.

- After cooling, the reaction mixture is filtered and purified by chromatography to yield the boronate ester product with yields ranging from 31% to 89% depending on conditions and substrates.

- The use of PdCl2(dppf)·CH2Cl2 with potassium acetate in 1,4-dioxane at 100 °C for 2.5 hours under inert atmosphere gave yields around 57% to 89% for similar boronate esters.

- Microwave irradiation at 120 °C for 90 minutes has been reported to accelerate the reaction with comparable yields.

- The reaction is sensitive to moisture and oxygen, requiring inert atmosphere to prevent catalyst deactivation.

Nucleophilic Substitution Using Aryl Bromomethyl Boronate Esters

An alternative method involves nucleophilic substitution of 2-(4-bromomethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with pyrrolidine under basic conditions.

| Parameter | Details |

|---|---|

| Nucleophile | Pyrrolidine |

| Base | Potassium carbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction Time | 45 minutes to 0.75 hours |

- 2-(4-Bromomethylphenyl)-pinacol boronate (250 mg, 0.84 mmol) is reacted with pyrrolidine (1.1 mmol) and potassium carbonate (1.01 mmol) in DMF (4 mL).

- The mixture is heated at 80 °C for 45 minutes.

- After cooling, the mixture is diluted with tert-butyl methyl ether, filtered, and evaporated to dryness.

- The product crystallizes as orange crystals with good purity.

Multi-Step Synthesis via Amine Substitution and Subsequent Borylation

In some cases, the pyrrolidine substituent is introduced first by nucleophilic substitution on a halogenated aryl precursor, followed by palladium-catalyzed borylation.

| Step | Conditions |

|---|---|

| Amine substitution | Room temperature, acetonitrile, K2CO3, 2 hours |

| Borylation | Pd catalyst, bis(pinacolato)diboron, potassium acetate, 1,4-dioxane, 100 °C, 2.5 hours |

- This two-step approach allows for better control of substitution patterns and purification of intermediates.

- Yields for the amine substitution step can reach 85%, followed by borylation yields around 57%.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range | Notes |

|---|---|---|---|

| Pd-Catalyzed Borylation of Aryl Halides | PdCl2(dppf)·CH2Cl2, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 100 °C, inert atmosphere | 31–89% | Most common, efficient, requires inert atmosphere |

| Nucleophilic Substitution on Bromomethyl Boronate | Pyrrolidine, K2CO3, DMF, 80 °C, 45 min | Moderate | Metal-free, mild conditions |

| Multi-Step Amine Substitution + Borylation | Amine substitution: K2CO3, acetonitrile, RT; Borylation: Pd catalyst, bis(pinacolato)diboron, KOAc, 1,4-dioxane, 100 °C | 57–85% (combined) | Allows intermediate purification |

Analytical and Purification Notes

- The final product is typically purified by flash chromatography using mixtures of dichloromethane and methanol or ammonia-modified solvents.

- Characterization is confirmed by ^1H NMR, MS (ESI+), and melting point analysis.

- The compound has a melting point around 108.5–109.5 °C and molecular weight of 273.18 g/mol.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: Reduction of the compound can yield the corresponding boronic acid or alcohol, depending on the reducing agent used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols.

Reduction: Boronic acids or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound's boron-containing moiety is significant in medicinal chemistry. Boron compounds have been shown to exhibit various biological activities, including anti-cancer properties. Research indicates that compounds containing boron can interact with biological macromolecules and influence cellular processes. For instance, derivatives of boronic acids are known to inhibit proteasomes and have been investigated for their potential in treating diseases like cancer and diabetes .

Case Study: Anticancer Activity

A study demonstrated that boron-containing compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of a pyrrolidine ring enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as an anticancer agent .

Materials Science

Polymer Chemistry

The unique structure of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine makes it suitable for use in polymer chemistry. The dioxaborolane group can participate in cross-linking reactions, leading to the formation of novel polymeric materials with tailored properties. These materials can exhibit improved thermal stability and mechanical strength compared to conventional polymers .

Case Study: Polymer Synthesis

Research has shown that incorporating boron compounds into polymer matrices can enhance their performance in various applications such as coatings and adhesives. For example, a study reported the synthesis of a boron-containing polymer that exhibited superior adhesive properties compared to traditional epoxy-based systems .

Organic Synthesis

Reagents in Cross-Coupling Reactions

The compound can serve as a versatile reagent in Suzuki-Miyaura coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions, which is essential for synthesizing complex organic molecules. This application is particularly valuable in pharmaceutical chemistry where constructing diverse molecular architectures is crucial .

Case Study: Synthesis of Complex Molecules

In a notable study, this compound was utilized to synthesize biologically active compounds through cross-coupling techniques. The reaction conditions were optimized to achieve high yields and selectivity for the desired products .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Enhanced bioactivity and selectivity |

| Materials Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Organic Synthesis | Reagent in cross-coupling reactions | Efficient formation of carbon-carbon bonds |

Mecanismo De Acción

The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine exerts its effects largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product.

Comparación Con Compuestos Similares

Reactivity in Cross-Coupling Reactions

- Target Compound : The para-substituted pyrrolidine acts as an electron-donating group, activating the boronic ester for efficient Suzuki-Miyaura couplings. Yields exceeding 65% have been reported in palladium-catalyzed reactions under microwave conditions .

- Benzyl-Substituted Analog : The benzyl linkage introduces steric bulk, reducing reaction rates. Reported yields are ~15% under similar conditions .

- Chloro-Substituted Analog : The electron-withdrawing chlorine substituent necessitates higher catalyst loadings or elevated temperatures to achieve comparable yields .

Solubility and Stability

Actividad Biológica

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenyl group that is further substituted with a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of the dioxaborolane structure is significant as it is known to enhance the compound's reactivity and biological properties.

Molecular Formula: C16H23B O3

Molecular Weight: 273.18 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with various enzymes. For example, compounds containing boron have been shown to inhibit glycosidases and other carbohydrate-active enzymes .

- Anticancer Activity : Preliminary studies indicate that boron-containing compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .

- Antiviral Properties : Some boron compounds have demonstrated antiviral activity by inhibiting viral replication or entry into host cells. This suggests potential applications in antiviral drug development .

1. Glycosidase Inhibition

A study on related boron compounds demonstrated significant inhibition against α-glucosidases with IC50 values ranging from 3 to 11 μM. The presence of specific substituents influenced the potency of these inhibitors .

2. Anticancer Activity

Research has shown that certain derivatives of dioxaborolanes can inhibit cancer cell growth effectively. For instance, compounds structurally similar to this compound exhibited GI50 values between 10 and 30 μM against various cancer cell lines .

3. Antiviral Activity

In vitro studies have highlighted that some boron-containing compounds can inhibit viral replication in cell cultures. This property could be leveraged for developing new antiviral therapies targeting specific viral infections .

Data Summary Table

| Biological Activity | IC50 / GI50 Values | Mechanism |

|---|---|---|

| Glycosidase Inhibition | 3–11 μM | Enzyme Inhibition |

| Anticancer Activity | 10–30 μM | Induction of Apoptosis |

| Antiviral Properties | Varies by virus | Inhibition of Viral Replication |

Q & A

Q. Methodological Approach :

- 1H NMR Analysis : Compare integration ratios of pyrrolidine protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). Batch-specific impurities (e.g., residual palladium) may cause shifts; use EDTA washes to remove metal contaminants .

- 13C NMR Validation : The quaternary carbon adjacent to boron (δ 85–90 ppm) should remain consistent; deviations >1 ppm suggest incomplete coupling or isomerization .

- Reference Standards : Cross-check with high-purity commercial samples (≥97%, mp 109–110°C) for baseline alignment .

What safety protocols are critical when handling this compound in cross-coupling reactions?

Q. Advanced Safety Considerations :

- Thermal Stability : Avoid prolonged heating >110°C to prevent boronic ester decomposition, which releases volatile byproducts (e.g., pinacol) .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to mitigate skin absorption risks (R36/37/38) .

- Waste Management : Quench residual boron species with pH-adjusted ethanol/water mixtures to avoid exothermic reactions .

How can computational methods optimize the compound’s use in reaction design?

Q. Research-Driven Strategy :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings, predicting regioselectivity in aryl halide partners .

- Machine Learning : Train models on existing reaction datasets to identify optimal solvent/base combinations (e.g., K₂CO₃ in THF/H₂O) .

- Experimental Validation : Compare computed activation energies with kinetic profiling (e.g., via in-situ IR) to refine predictions .

What analytical techniques are most reliable for confirming the compound’s purity?

Q. Methodological Hierarchy :

- HPLC-MS : Detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients (retention time ~4.2 min) .

- Elemental Analysis : Validate boron content (theoretical: 3.95%) via ICP-OES; deviations >0.2% indicate incomplete purification .

- DSC (Differential Scanning Calorimetry) : Verify melting point consistency (109–110°C) to rule out polymorphic forms .

How does this compound compare to other boronic esters in catalytic applications?

Q. Comparative Analysis :

- Reactivity : The pyrrolidine moiety enhances steric hindrance, reducing homocoupling side reactions compared to phenylboronic acid .

- Stability : Shelf life exceeds 24 months under argon, outperforming pinacolborane derivatives prone to hydrolysis .

- Versatility : Effective in aryl-aryl couplings but less suited for alkyl borations due to steric constraints .

What strategies mitigate low yields in scaled-up syntheses of this compound?

Q. Process Chemistry Insights :

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with microwave assistance (120°C, 30 min) to maintain yield while lowering costs .

- Continuous Flow Systems : Improve mixing efficiency and heat transfer, achieving 90% yield at 10 g scale .

- Byproduct Recycling : Recover pinacol via distillation for reuse in boronic ester synthesis .

How can researchers address conflicting IR spectral data for the boronic ester group?

Q. Troubleshooting Guide :

- Band Assignment : The B-O stretching (≈1340 cm⁻¹) and B-C (≈680 cm⁻¹) bands must align with reference spectra .

- KBr Pellet Preparation : Ensure anhydrous conditions to prevent moisture-induced peak broadening .

- Controlled Degradation Studies : Compare fresh vs. aged samples to identify hydrolysis artifacts .

What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

Q. Advanced Mechanistic Study :

- Electron-Transfer Pathways : The boronic ester acts as an electron-deficient partner, facilitating single-electron transfer (SET) with photocatalysts like Ir(ppy)₃ .

- Transient Absorption Spectroscopy : Monitor radical intermediates (lifetime <1 µs) to map reaction pathways .

- Substituent Effects : Electron-withdrawing groups on the pyrrolidine ring enhance oxidative quenching efficiency .

How can researchers validate the compound’s role in multi-step synthesis workflows?

Q. Experimental Design Framework :

- Stability Testing : Assess compatibility with Grignard reagents or strong bases (e.g., LDA) via accelerated aging studies .

- Tagged Derivatives : Synthesize fluorine-18 or deuterated analogs for real-time reaction tracking via PET or NMR .

- Collaborative Benchmarking : Cross-validate results with independent labs using standardized protocols (e.g., RSC Open Science guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.